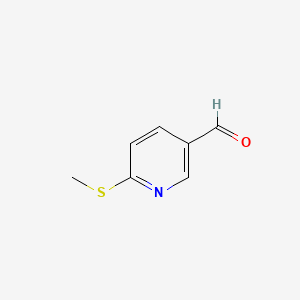

6-(Methylthio)nicotinaldehyde

Overview

Description

6-(Methylthio)nicotinaldehyde is a chemical compound with the molecular formula C7H7NOS . It contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 aldehyde (aromatic), 1 sulfide, and 1 Pyridine .

Synthesis Analysis

Nicotinaldehyde, a precursor of NAD biosynthesis, has been found to have anti-cancer activity in leukemia cells . A variety of nicotinaldehyde derivatives were synthesized and evaluated as inhibitors in kinetic assays .Molecular Structure Analysis

The molecular structure of 6-(Methylthio)nicotinaldehyde consists of 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The InChI code for this compound is 1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 .Physical And Chemical Properties Analysis

6-(Methylthio)nicotinaldehyde has a molecular weight of 153.20 g/mol . It has a topological polar surface area of 55.3 Ų and a complexity of 118 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications

Synthesis and Antiviral Activity

6-(Methylthio)nicotinaldehyde has been utilized in synthetic chemistry to produce compounds with antiviral activities. For example, it reacted with 2-cyanoethanethioamide to give 2-cyano-3-pyridin-3-ylprop-2-enethioamide, which further reacted to give 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. This compound, upon further reactions, yielded thieno[2,3-b]-pyridine derivatives. These synthesized compounds underwent evaluation for cytotoxicity, anti-HSV1, anti-HAV, and MBB activities, showcasing their potential in antiviral research (Attaby et al., 2007).

Novel Synthesis Methods

Another application is in the development of novel and rapid synthesis methods for nicotine and its analogues. Utilizing 6-(Methylthio)nicotinaldehyde, researchers have described a methodology based on intramolecular [3+2] cycloaddition of azomethine ylides, studied under both conventional thermal and microwave irradiation conditions. This showcases its utility in streamlining the synthesis of complex organic molecules (Bashiardes et al., 2009).

Antimicrobial and Chemopreventive Effects

6-Methylthiohexyl isothiocyanate, a derivative related to 6-(Methylthio)nicotinaldehyde, has been studied for its cytoprotective and cancer chemopreventive effects. It modulates the Nrf2/Keap1 system in antioxidant-responsive element (ARE)-mediated expression of nicotinamide adenine dinucleotide phosphate (NADP): quinone oxidoreductase 1 (NQO1). This indicates the potential of 6-(Methylthio)nicotinaldehyde and its derivatives in developing chemopreventive agents targeting oxidative stress pathways (Korenori et al., 2013).

Antioxidant Activity

Furthermore, derivatives synthesized from 6-(Methylthio)nicotinaldehyde have been evaluated for their antioxidant activities. Specifically, a novel heterocyclic compound synthesized from thionicotinamide and bis(methylthio)methylene malononitrile demonstrated potent antioxidant activity. This highlights the potential of 6-(Methylthio)nicotinaldehyde in the development of new antioxidants (Kawale et al., 2017).

properties

IUPAC Name |

6-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWPRELLGLCAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277809 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylthio)nicotinaldehyde | |

CAS RN |

149805-95-8 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149805-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

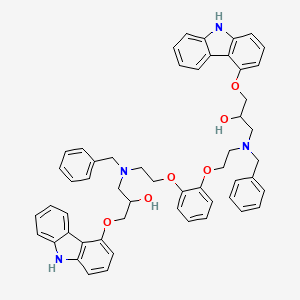

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)